
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H19O3P. It is characterized by the presence of a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne or allene precursor under controlled conditions. One common method involves the use of ethane-1,2-diamine as a reagent . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonate oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of new pharmaceuticals with improved efficacy and reduced side effects.
作用機序
The mechanism of action of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Diethyl (4-methylpenta-1,2-dien-1-yl)phosphonate: Similar in structure but with a different position of the methyl group.
Diethyl (1,3-dithian-2-yl)phosphonate: Contains a dithiane ring instead of the allene moiety.
Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate: Similar but with a shorter carbon chain.
Uniqueness
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
32395-12-3 |
|---|---|
分子式 |
C10H19O3P |
分子量 |
218.23 g/mol |
InChI |
InChI=1S/C10H19O3P/c1-5-10(4)8-9-14(11,12-6-2)13-7-3/h9H,5-7H2,1-4H3 |
InChIキー |
FPNYTCLMOFTVFN-UHFFFAOYSA-N |
正規SMILES |
CCC(=C=CP(=O)(OCC)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


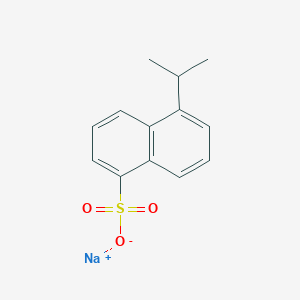
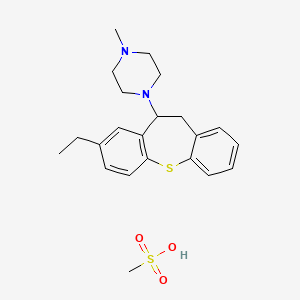
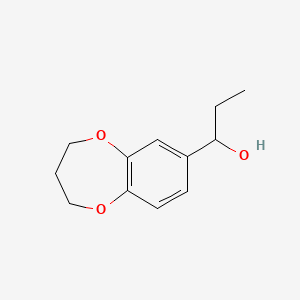
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
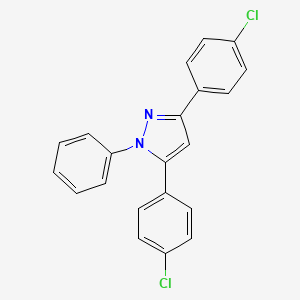

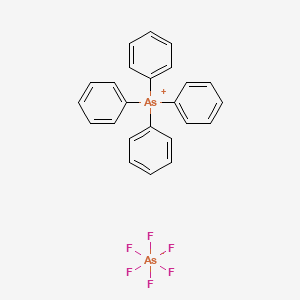
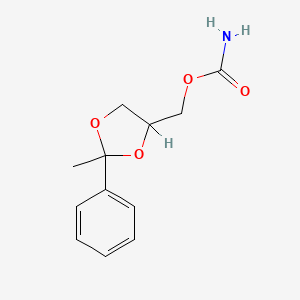


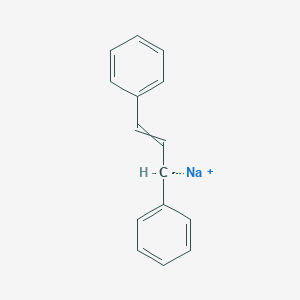
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
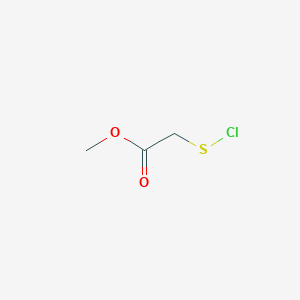
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
